molecular formula C8H10N2O2S B6165652 N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide CAS No. 710308-03-5

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

Cat. No.: B6165652
CAS No.: 710308-03-5
M. Wt: 198.2
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Description

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 5-position and an oxobutanamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide can be achieved through a multi-step process. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica sulfuric acid, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, thiazole derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxobutanamide group enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

710308-03-5

Molecular Formula

C8H10N2O2S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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